physicochemical properties of Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate
physicochemical properties of Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core , a molecule of interest within the landscape of medicinal chemistry. As a Senior Application Scientist, my objective is to not only present the known data for this compound but also to contextualize its importance and outline the standard experimental and computational methodologies used in its characterization. This document is structured to provide a foundational understanding for researchers engaged in the discovery and development of novel therapeutics.
The 1,2,4-oxadiazole moiety is a well-regarded heterocyclic scaffold in drug discovery.[1][2][3] It is often employed as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[4] The presence of this ring system in a molecule immediately signals its potential for biological activity, making a thorough understanding of its physicochemical properties a critical first step in any development program.[2][3][5] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), and are intrinsically linked to its efficacy and safety.[6][7][8][9]
Molecular Identity and Structural Features
The foundational step in characterizing any new chemical entity is to confirm its structure and basic molecular properties.
Chemical Structure:
Caption: Chemical structure of Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate.
Key Structural Features:
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1,2,4-Oxadiazole Core: A five-membered aromatic heterocycle that is relatively stable and can engage in various intermolecular interactions.[1]
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3-Methoxybenzyl Group: This substituent introduces a degree of lipophilicity and potential for specific interactions with biological targets.
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Ethyl Carboxylate Group: This ester functional group can influence solubility and may act as a hydrogen bond acceptor.
Core Physicochemical Parameters
While specific experimental data for this exact molecule is not extensively published, we can compile predicted values and outline the standard methods for their empirical determination. The following table summarizes the available information for CAS Number 1216607-98-5.
| Property | Value | Source/Method | Significance in Drug Development |
| Molecular Formula | C13H14N2O4 | - | Defines the elemental composition. |
| Molecular Weight | 262.265 g/mol | [10] | Influences diffusion and transport across membranes. |
| Boiling Point | 408.2 ± 47.0 °C | Predicted[10] | Important for purification and stability at high temperatures. |
| Density | 1.211 ± 0.06 g/cm³ | Predicted[10] | Relevant for formulation and manufacturing processes. |
| LogP (o/w) | 2.6 | Predicted[10] | A key indicator of lipophilicity, affecting membrane permeability and off-target binding.[6] |
Lipophilicity: A Critical Determinant of "Drug-Likeness"
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is arguably one of the most critical physicochemical parameters in drug design.[6] It describes the balance of a compound's affinity for a lipid versus an aqueous environment, which in turn dictates its ability to cross biological membranes and interact with protein targets.[6]
Predicted Lipophilicity
The predicted LogP value of 2.6 for Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate suggests a compound with a favorable balance of lipophilicity.[10] This value falls within the range often considered "drug-like," suggesting it has the potential for good absorption and cell permeability.
Experimental Determination of LogP/LogD: The Shake-Flask Method
The gold standard for LogP determination is the shake-flask method, a protocol grounded in the direct measurement of a compound's partitioning between n-octanol and water.
Protocol:
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Preparation of Pre-Saturated Solvents: n-Octanol and water are mixed and allowed to saturate each other for 24 hours to form a biphasic system.
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Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).
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Partitioning: A precise volume of the second phase is added, and the mixture is shaken vigorously to allow the compound to partition between the two layers until equilibrium is reached.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
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Quantification: The concentration of the compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Caption: Workflow for experimental LogP determination via the shake-flask method.
Solubility: The Gateway to Bioavailability
A drug must be in a dissolved state to be absorbed into the systemic circulation.[7] Therefore, aqueous solubility is a fundamental property that directly impacts bioavailability.[7]
Factors Influencing Solubility
The solubility of Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate will be influenced by its crystalline structure (lattice energy) and its ability to interact with water molecules. The presence of the ester and oxadiazole nitrogen and oxygen atoms provides hydrogen bond accepting capabilities, which can aid solubility.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility provides the true equilibrium solubility of a compound and is determined as follows:
Protocol:
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Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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Equilibration: The suspension is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
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Separation: The suspension is filtered or centrifuged to remove all undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is measured, usually by HPLC with a standard calibration curve.
Structural Confirmation and Purity Analysis
A combination of spectroscopic techniques is essential to confirm the chemical identity and purity of a synthesized compound. While specific spectra for this molecule are not publicly available, the following outlines the expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Would be used to identify the number and types of hydrogen atoms. Key signals would include those for the ethyl group (a quartet and a triplet), the methoxy group (a singlet), the benzyl CH₂ group (a singlet), and the aromatic protons on the benzyl ring.
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¹³C NMR: Provides information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbon of the ester, the carbons of the oxadiazole ring, the aromatic carbons, and the aliphatic carbons of the ethyl and methoxy groups.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. For Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate (C₁₃H₁₄N₂O₄), the expected exact mass would be approximately 262.0954 Da. Analysis of the fragmentation pattern can also provide further structural information.
Infrared (IR) Spectroscopy
IR spectroscopy would identify the presence of key functional groups. Expected characteristic absorption bands would include:
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C=O stretch (ester): ~1730-1750 cm⁻¹
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C=N stretch (oxadiazole): ~1600-1650 cm⁻¹
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C-O stretch (ether and ester): ~1000-1300 cm⁻¹
Conclusion and Future Directions
Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate is a compound with a molecular structure and predicted physicochemical properties that mark it as a person of interest for further investigation in drug discovery programs. The 1,2,4-oxadiazole core provides a stable and versatile scaffold, while its predicted lipophilicity and molecular weight align with the characteristics of orally bioavailable drugs.
The next logical steps for a comprehensive characterization would involve the empirical determination of its physicochemical properties as outlined in this guide. Specifically, experimental validation of its solubility and LogD at physiological pH is paramount. Furthermore, assessment of its metabolic stability in liver microsomes and its potential for off-target activities would be crucial for advancing this compound in a drug discovery pipeline. The methodologies and principles discussed herein provide a robust framework for any researcher or scientist undertaking such an evaluation.
References
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- Rajput, A. et al. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article). rajournals.
- Kyrikou, I. et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Pace, A. et al. (n.d.).
- Raytor. (2025, July 16). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy.
- Demkowicz, S. et al. (2020, May 29).
- Life Chemicals. (2021, July 6). 1,2,4-Oxadiazole Derivatives to Power Up Your Research | Building Blocks.
- Demkowicz, S. et al. (2020, May 29).
- Demkowicz, S. (2021, June 3).
- 摩熵化学. (n.d.). ethyl 5-(3-methoxybenzyl)
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